FecB protein, E coli
Description
Contextualization of Iron Homeostasis and Uptake Strategies in Escherichia coli
Iron is an indispensable element for most living organisms due to its crucial roles in electron transport, enzyme catalysis, and DNA synthesis. americanelements.comamericanelements.comfishersci.ca Despite its abundance in the Earth's crust, iron is often poorly bioavailable in aerobic, neutral-pH environments, typically existing as insoluble ferric (Fe³⁺) hydroxides. nih.gov To overcome this limitation, Escherichia coli employs sophisticated mechanisms to acquire iron from its surroundings and maintain intracellular iron homeostasis. americanelements.comamericanelements.comnih.gov These mechanisms are tightly regulated, primarily by the ferric uptake regulator (Fur) protein, which represses the expression of iron-acquisition genes under iron-replete conditions. americanelements.comnih.gov Under iron-limiting conditions, Fur repression is lifted, leading to the synthesis of various iron uptake systems. americanelements.com These systems include those for the uptake of siderophores, such as enterobactin (B1671361) and ferrichrome, and specific transport pathways for iron complexed with other molecules, such as the ferric citrate (B86180) transport system. americanelements.comfishersci.ca
Overview of the Ferric Citrate Transport (Fec) System in Escherichia coli
The ferric citrate transport system, known as the Fec system, is a prominent example of a non-siderophore-mediated iron acquisition pathway in E. coli K-12. fishersci.ca This system allows the bacterium to utilize ferric citrate as an iron source. A distinctive feature of the Fec system is its sophisticated regulatory mechanism, which is initiated by the binding of ferric citrate to an outer membrane receptor, triggering a signal transduction cascade that ultimately leads to the transcription of the genes encoding the transport machinery. The Fec system is encoded by a gene cluster that includes both transport and regulatory genes.
The E. coli Fec system comprises several key protein components, each localized to a specific cellular compartment and performing a distinct function in ferric citrate uptake and regulation. The transport of ferric citrate across the bacterial envelope involves proteins located in the outer membrane, the periplasm, and the cytoplasmic membrane.
| Component | Location | General Function |
| FecA | Outer Membrane | Ferric citrate receptor and transporter across the outer membrane. |
| FecB | Periplasm | Periplasmic binding protein that binds ferric citrate. |
| FecC | Cytoplasmic Membrane | Transmembrane protein component of the ABC transporter. |
| FecD | Cytoplasmic Membrane | Transmembrane protein component of the ABC transporter. |
| FecE | Cytoplasmic Membrane | ATP-binding protein (ATPase) providing energy for transport. |
In addition to these transport proteins, the Fec system's expression is controlled by regulatory proteins:
| Component | Location | General Function |
| FecI | Cytoplasm | Extracytoplasmic-function (ECF) sigma factor that activates transcription of fecABCDE genes. |
| FecR | Cytoplasmic Membrane | Transmembrane regulatory protein that transmits the signal from FecA to FecI. |
The FecA protein in the outer membrane is responsible for the initial binding and transport of ferric citrate into the periplasm, a process that requires energy transduced by the TonB-ExbB-ExbD complex. fishersci.ca Once in the periplasm, ferric citrate is bound by FecB. The FecBCDE proteins form an ATP-binding cassette (ABC) transporter complex in the cytoplasmic membrane, mediating the transport of iron across this barrier. FecC and FecD are the transmembrane components, while FecE is the ATPase subunit that hydrolyzes ATP to power the transport process. The regulatory proteins FecI and FecR are involved in sensing the presence of ferric citrate and activating the transcription of the fecABCDE transport genes.
Early studies on iron transport in E. coli identified the ability of the bacterium to utilize ferric citrate. Genetic analyses led to the identification of the fec gene cluster responsible for this transport system. The fecB gene was found to encode a protein located in the periplasm. Initial characterization, including nucleotide sequencing of the fec region, confirmed that the fecB gene product is synthesized as a precursor with a signal peptide, which is then cleaved to yield the mature periplasmic protein. The molecular weight of the mature FecB protein was determined to be approximately 30,815 Daltons. These early findings established FecB as a periplasmic component crucial for ferric citrate uptake across the cytoplasmic membrane.
Classification of FecB as a Periplasmic Binding Protein (PBP)
FecB is classified as a periplasmic binding protein (PBP), a large family of proteins found in the periplasmic space of Gram-negative bacteria. PBPs are typically involved in the high-affinity binding of specific substrates, such as ions, sugars, amino acids, and peptides, and delivering them to cognate ABC transporters located in the cytoplasmic membrane. The structural characteristics and functional role of FecB within the FecBCDE ABC transporter complex are consistent with its classification as a PBP. FecB specifically binds ferric citrate after its translocation across the outer membrane by FecA.
Periplasmic binding proteins can be structurally classified into different groups based on the number and arrangement of connections between their two globular domains. Type III PBPs are characterized by having only one interdomain connection, typically a single alpha-helix, bridging the two lobes of the protein. This structural arrangement allows for a "Venus flytrap"-like mechanism of ligand binding, where the protein exists in an "open" conformation in the absence of substrate and transitions to a "closed" conformation upon ligand binding, effectively engulfing the substrate within the binding pocket located between the two domains. While many structures of Type I and II PBPs were historically available, structural characterization of Type III PBPs has also provided insights into their ligand-binding properties and conformational changes. FecB, as a periplasmic binding protein involved in the transport of a specific ligand (ferric citrate) via an ABC transporter, fits within this functional and often structural classification of PBPs. Although structural data for E. coli FecB itself may be limited in some contexts, its role and characteristics align with those of other Type III PBPs that function in ABC transporter systems, such as BtuF (involved in vitamin B12 transport) and FhuD (involved in ferric hydroxamate transport), which share structural homology and a similar mechanism of substrate delivery to their respective transmembrane components. The binding of ligand by FecB is predicted to induce conformational changes that facilitate its interaction and docking with the FecCD transmembrane proteins, initiating the subsequent transport step across the cytoplasmic membrane.
Properties
CAS No. |
125360-28-3 |
|---|---|
Molecular Formula |
C8H5F3N2O |
Synonyms |
FecB protein, E coli |
Origin of Product |
United States |
Genetic Organization and Transcriptional Regulation of Fecb in Escherichia Coli
Genomic Locus and Operonic Structure of the fecABCDE Transport Genes
The genes responsible for the ferric citrate (B86180) transport system in Escherichia coli are organized into a single operon, designated fecABCDE. This operon is located downstream of the regulatory genes fecI and fecR on the E. coli chromosome. The genes within the fecABCDE operon are transcribed from fecA to fecE. nih.gov The fecA gene encodes an outer membrane receptor protein responsible for the initial binding and transport of ferric citrate across the outer membrane. nih.govnih.gov The fecB gene encodes a periplasmic binding protein, which is located in the periplasmic space between the inner and outer membranes. nih.govnih.gov The fecC and fecD genes encode cytoplasmic membrane proteins, and fecE encodes an ATP-binding protein associated with the inner side of the cytoplasmic membrane. nih.govnih.gov Together, FecB, FecC, FecD, and FecE form an ATP-binding cassette (ABC) transporter responsible for the transport of iron across the cytoplasmic membrane into the cytoplasm. nih.govnih.gov
Transcriptional Control Mechanisms Governing fecB Expression
Transcription of the fecABCDE operon, and thus fecB expression, is subject to a unique regulatory mechanism initiated at the cell surface and influenced by intracellular iron concentrations. nih.govoup.com
A key regulatory element is the FecI-FecR two-component system, which mediates the induction of the fecABCDE operon in the presence of extracellular ferric citrate. nih.govoup.comresearchgate.net This system involves a transmembrane sensor protein, FecR, and an extracytoplasmic function (ECF) sigma factor, FecI. nih.govoup.comresearchgate.net
FecR is a cytoplasmic membrane protein that acts as a sensor for the presence of ferric citrate bound to the outer membrane receptor FecA. nih.govnih.govasm.org FecR spans the cytoplasmic membrane, with its C-terminal region located in the periplasm and its N-terminal region in the cytoplasm. nih.govnih.govasm.org The periplasmic domain of FecR interacts with the N-terminal portion of FecA when ferric citrate is bound to FecA. nih.govnih.govasm.org This interaction triggers a conformational change in FecR, transmitting a signal across the cytoplasmic membrane to its cytoplasmic domain. nih.govnih.govasm.org This signal transduction is crucial for activating the downstream regulatory component, FecI. nih.govasm.org The insertion of FecR into the cytoplasmic membrane has been shown to be dependent on the twin-arginine translocation (Tat) system. asm.org
FecI is a sigma factor located in the cytoplasm. nih.govnih.govuniprot.org It belongs to the ECF subfamily of sigma factors, which are known to respond to extracytoplasmic signals. oup.comresearchgate.netnih.gov In the absence of the inducing signal (ferric citrate), FecR keeps FecI inactive. uniprot.org Upon receiving the signal from FecR, the cytoplasmic portion of FecR interacts with FecI, leading to its activation. nih.govasm.orgasm.org Activated FecI then associates with the RNA polymerase core enzyme and directs it to the promoter region upstream of the fecA gene, initiating the transcription of the entire fecABCDE operon. nih.govnih.govuniprot.orgnih.gov FecI contains a helix-turn-helix motif, characteristic of DNA-binding proteins, and interacts with the β' subunit of RNA polymerase. nih.govuniprot.orgnih.gov
The availability of extracellular iron, particularly in the form of ferric citrate, is the primary inducer of fecB transcription. nih.govnih.govresearchgate.net When ferric citrate is present in the environment, it binds to the FecA receptor on the outer membrane. nih.govnih.gov This binding event, even without the complete transport of ferric citrate into the cytoplasm, is sufficient to initiate the signal transduction cascade involving FecR and FecI, leading to the activation of fecABCDE transcription. nih.govnih.govoup.com The system is highly specific for ferric citrate as an inducer. nih.govnih.gov
In addition to the induction by ferric citrate, the transcription of the fec genes, including fecB, is also subject to regulation by the Ferric Uptake Regulator (Fur) protein. nih.govnih.govfrontiersin.org Fur acts as a global repressor of iron acquisition genes in E. coli. frontiersin.orguniprot.orgasm.org In the presence of sufficient intracellular iron (specifically Fe²⁺), Fur binds to specific DNA sequences called "Fur boxes" in the promoter regions of its target genes. frontiersin.orguniprot.orgasm.org
Regulatory Elements and Promoters Governing fecB Expression
Transcriptional regulation of the fecABCDE operon, and thus fecB, is primarily controlled by the availability of iron and the presence of ferric citrate. This regulation is mediated by a sophisticated signaling pathway involving the proteins FecA, FecR, and FecI, along with the global iron-responsive repressor, Fur. nih.govnih.govoup.comasm.orgnih.govasm.orgnih.gov
The transcription of the fecABCDE operon is activated in the presence of ferric citrate. asm.orgnih.govnih.gov Ferric citrate in the extracellular environment binds to the outer membrane receptor FecA. nih.govnih.govoup.comnih.govasm.orgnih.gov This binding event triggers a signal that is transmitted across the outer membrane, the periplasm, and the cytoplasmic membrane into the cytoplasm. nih.govoup.comnih.gov The transmembrane protein FecR, located in the cytoplasmic membrane, is thought to sense a conformational change in FecA induced by ferric citrate binding. nih.govnih.govnih.govasm.org This signal is then transduced by FecR to activate the cytoplasmic sigma factor FecI. nih.govnih.govoup.comasm.orgnih.govasm.orgnih.gov
FecI is an extracytoplasmic-function (ECF) sigma factor that is essential for initiating transcription of the fecABCDE operon. nih.govnih.gov Activated FecI associates with the RNA polymerase core enzyme, forming a holoenzyme that specifically recognizes and binds to the promoter region located upstream of the fecA gene. nih.govnih.gov This fecA promoter is the only known promoter recognized by FecI, highlighting the specificity of this regulatory mechanism for the ferric-citrate transport system. nih.gov
In addition to activation by ferric citrate, the transcription of the fec genes is subject to repression by iron through the action of the ferric uptake regulator (Fur) protein. oup.comasm.orgnih.gov The Fur repressor, in its iron-bound form (Fe2+-Fur), binds to specific DNA sequences called "Fur boxes" in the promoter regions. oup.comasm.orgnih.gov Fur binding occurs upstream of both the fecIR regulatory operon and the fecABCDE transport operon, thereby repressing their transcription when intracellular iron levels are high. oup.comasm.orgnih.gov This dual control mechanism ensures that the ferric-citrate uptake system is expressed only when iron is scarce and ferric citrate is available.
The interplay between the Fur repressor and the FecI-FecR activation system provides a fine-tuned control over fecB expression, allowing E. coli to efficiently acquire iron from ferric citrate when needed while conserving resources when iron is abundant.
Potential for Post-Transcriptional and Translational Regulation of fecB
While transcriptional regulation is the primary level of control for the fecABCDE operon, post-transcriptional and translational regulatory mechanisms could potentially contribute to fine-tuning FecB protein levels.
Post-transcriptional regulation in E. coli can involve mechanisms such as alterations in mRNA stability, processing, and the action of small RNAs (sRNAs) and RNA-binding proteins. frontiersin.orgnih.govoup.com These mechanisms can influence the amount of mRNA available for translation. While specific sRNAs or RNA-binding proteins directly targeting the fecB mRNA have not been explicitly detailed in the provided search results, it is a possibility within the complex regulatory landscape of E. coli, particularly in response to various environmental cues or stress conditions. frontiersin.orgnih.gov
Translational regulation controls the efficiency with which mRNA is translated into protein. This can be influenced by elements within the mRNA itself, such as the 5' untranslated region (UTR), the Shine-Dalgarno sequence (ribosome binding site), and mRNA secondary structure. frontiersin.orgnih.govasm.org These features can affect ribosome recruitment and translation initiation rates. frontiersin.orgasm.org
The fecB gene product is synthesized as a precursor protein containing a signal peptide, which is subsequently cleaved by a leader peptidase to yield the mature periplasmic protein. nih.govnih.gov This processing step is a form of post-translational modification that is essential for the proper localization and function of FecB. nih.gov While this is a post-translational event, the efficiency of signal peptide cleavage could potentially be influenced by factors related to translation or protein folding.
Furthermore, general mechanisms of translational regulation in E. coli, such as those responding to nutrient limitations or stress, could potentially impact the translation of fecB mRNA, although this would likely be part of a broader cellular response rather than a specific regulatory pathway for FecB. nih.govasm.org The interplay between transcriptional and translational regulation can lead to synergistic effects on gene expression, contributing to the cell's ability to adapt to changing conditions. asm.org
Molecular Architecture and Functional Domains of Fecb Protein
Primary Sequence Analysis and Predicted Structural Features of FecB
Primary sequence analysis of E. coli FecB reveals characteristics typical of periplasmic binding proteins (PBPs). The fecB gene encodes a precursor protein that includes a signal peptide of 21 amino acids, which is cleaved off to yield the mature periplasmic protein with a molecular weight of approximately 30,815 Da. While detailed structural features are often predicted based on sequence motifs and homology to proteins with known structures, FecB shares some homology with other periplasmic binding proteins, such as FhuD, which is involved in iron(III) hydroxamate transport. PBPs typically exhibit a bilobed structure, with two distinct domains connected by a flexible hinge region. These domains are often composed of a mix of alpha helices and beta sheets. Although a high-resolution crystal structure specifically for E. coli FecB was not available in the search results, the structural characteristics of other E. coli PBPs, like the murein tripeptide binding protein MppA or the vitamin B12 binding protein BtuF, provide a general framework for understanding FecB's potential architecture.
Ligand-Binding Domains and Residues within FecB
FecB is characterized by its ability to bind ferric citrate (B86180) with high affinity, a critical step in the iron uptake pathway. Like other PBPs, FecB is expected to possess a specific ligand-binding site located within the cleft between its two domains. Research indicates that FecB can bind different forms of ferric-citrate. Furthermore, studies using techniques such as isothermal titration calorimetry (ITC) and NMR titration experiments have demonstrated FecB's ability to bind not only ferric-citrate but also metal-free citrate and other metal-loaded tricarboxylic acids.
Specific residues within FecB are crucial for its interaction with other components of the transport system, particularly the inner membrane proteins FecC and FecD. Mutational analysis has identified residues, such as E93 and E222 in FecB, that are predicted to be involved in salt-bridge formation with arginine residues in FecD and FecC, respectively. These interactions are thought to be vital for the proper positioning of substrate-loaded FecB on the transmembrane transporter, facilitating the subsequent transfer of the ligand into the cytoplasm.
Specificity for Ferric Citrate and Other Tricarboxylic Acids
FecB exhibits specificity for tricarboxylic acids, binding them with μM affinity. Interestingly, it does not bind biologically relevant dicarboxylates. While its primary physiological ligand is ferric citrate, FecB's capacity to bind metal-free citrate and citrate complexed with various trivalent (Ga³⁺, Al³⁺, Sc³⁺, and In³⁺) and a representative divalent metal ion (Mg²⁺) has been demonstrated. This suggests a binding site that accommodates the citrate moiety, with potential additional interactions influencing affinity for metal-chelated forms.
Research findings on FecB's binding affinities for different ligands highlight its specificity:
| Ligand | Binding Affinity (µM) | Notes | Source |
|---|---|---|---|
| Ferric-citrate | Low µM | Binds different forms. | |
| Metal-free citrate | µM | Observed via ITC and NMR titration. | |
| Other Tricarboxylates | µM | Metal-free and metal-loaded forms. | |
| Dicarboxylates | No significant binding | Biologically relevant dicarboxylates. | |
| Citrate complexed with trivalent metals (Ga³⁺, Al³⁺, Sc³⁺, In³⁺) | Low µM | Representative trivalent metal ions. |
Conformational Dynamics of FecB Upon Ligand Binding
Periplasmic binding proteins like FecB are known to undergo significant conformational changes upon ligand binding, a mechanism often described as "induced fit". This involves a transition from an open, ligand-free state to a closed, ligand-bound state.
Ligand-Free (Open) vs. Ligand-Bound (Closed) States
In the absence of its ligand, FecB is presumed to exist in an open conformation, where the binding cleft between its two domains is accessible. Upon binding of ferric citrate or other suitable tricarboxylic acids, FecB undergoes a conformational change that results in the closure of these domains around the ligand. This domain closure is a characteristic feature of type I periplasmic binding proteins and is essential for high-affinity binding and subsequent substrate delivery to the inner membrane transporter. Differential scanning calorimetry (DSC) experiments have shown that the ligand-bound form of FecB exhibits greater thermal stability compared to the ligand-free form, which is consistent with the idea of domain closure upon ligand binding.
Structural Insights from Experimental Techniques (e.g., NMR, X-ray Crystallography)
NMR titration experiments, specifically ¹H,¹⁵N HSQC-NMR, have been used to observe the binding of metal-free citrate to FecB at different pH values. Differential scanning calorimetry (DSC) has provided thermodynamic insights into the stability of FecB in its ligand-free and ligand-bound states, supporting the model of ligand-induced stabilization through domain closure.
Although direct structural determination of FecB via X-ray crystallography or NMR is not detailed in the search results, these techniques have been successfully applied to study other E. coli proteins and periplasmic binding proteins, providing valuable insights into their structures and conformational changes. The principles and methodologies used in these studies are relevant to understanding how FecB's structure and dynamics could be investigated. For instance, X-ray crystallography has been used to determine the structures of other components of the ferric citrate transport system, such as the outer membrane receptor FecA, in both unliganded and ligand-bound states, revealing conformational rearrangements upon ligand binding. Similarly, structures of other PBPs like MppA have been solved in both open (unliganded) and closed (liganded) conformations, illustrating the characteristic domain rotation that occurs upon ligand binding.
The lack of a high-resolution structure for FecB necessitates reliance on biochemical and biophysical data, as well as structural information from homologous proteins, to infer details about its molecular architecture and the precise nature of its ligand-binding site and conformational changes.
Mechanistic Elucidation of Fecb Protein Function in Ferric Citrate Transport
Role of FecB as a Periplasmic Binding Protein in Ferric Citrate (B86180) Uptake
FecB functions as a periplasmic binding protein within the FecBCDE ABC transporter complex, which is responsible for the uptake of ferric citrate across the cytoplasmic membrane. uniprot.orgnih.govnih.gov Following the passage of ferric citrate through the outer membrane transporter FecA, FecB is responsible for binding the ferric citrate in the periplasm. nih.gov FecB has been shown to bind both iron-free and iron-loaded citrate, exhibiting a higher affinity for iron-loaded citrate. uniprot.org It can also bind various forms of Fe³⁺-citrate and citrate complexed with other metal ions. uniprot.org This binding activity is a critical step in ensuring the efficient capture of ferric citrate within the periplasmic space, preventing its diffusion away from the inner membrane transport system.
Interaction Dynamics of FecB with the Ferric Citrate Chelate
FecB binds different forms of ferric citrate, including mononuclear (one iron and two citrate molecules) and dinuclear (two iron ions) complexes. genome.jp The binding of ferric citrate to FecB is a specific interaction that allows for the subsequent translocation of the chelate to the inner membrane transporter. While structural data for E. coli FecB is not yet available, studies on other periplasmic binding proteins suggest that conformational changes upon substrate binding are crucial for their function. nih.gov
Coordination with Outer Membrane Transporter FecA
Ferric citrate initially crosses the outer membrane through the TonB-dependent receptor FecA. oup.comnih.gov FecA not only facilitates the transport of ferric citrate into the periplasm but also plays a role in signal transduction, indicating the presence of ferric citrate in the environment. oup.comnih.govnih.gov After transport across the outer membrane by FecA, ferric citrate or iron is released and subsequently binds to FecB in the periplasm. nih.gov This suggests a functional coordination between FecA and FecB, where FecA delivers the substrate to the periplasmic space for FecB to capture.
Translocation of Substrate to the Inner Membrane ABC Transporter FecCDE
Once FecB has bound ferric citrate in the periplasm, it interacts with the inner membrane ABC transporter complex, FecCDE, to facilitate the translocation of the substrate into the cytoplasm. oup.comnih.govnih.govasm.org The FecCDE complex is an ATP-binding cassette (ABC) transporter, typical of systems that utilize periplasmic binding proteins for high-affinity substrate uptake. nih.govgenome.jp
Specific Protein-Protein Interactions between FecB and FecC/FecD
The FecCDE transporter in the cytoplasmic membrane consists of the transmembrane proteins FecC and FecD, and the ATP-binding protein FecE. oup.comnih.govasm.org FecB, carrying the bound ferric citrate, interacts directly with the transmembrane components FecC and FecD. asm.org This interaction is crucial for the transfer of ferric citrate from FecB to the inner membrane transporter. Studies on similar ABC transporters suggest that specific protein-protein interactions, potentially involving salt bridges between residues on the binding protein and the transmembrane proteins, mediate the proper positioning and substrate transfer. asm.org
Role of FecE (ATP-binding protein) in Energy Coupling
FecE is the ATP-binding component of the FecBCDE transporter. oup.comasm.orguniprot.org As an ATPase, FecE is responsible for hydrolyzing ATP, which provides the energy required for the translocation of ferric citrate across the cytoplasmic membrane by FecC and FecD. genome.jpuniprot.org The energy released from ATP hydrolysis by FecE drives the conformational changes in the transporter complex that enable the movement of the substrate from the periplasmic binding protein through the membrane proteins into the cytoplasm. uniprot.org
Intermolecular Interactions and System Integration of Fecb Protein
Protein-Protein Interactions within the Fec System
The Fec system in Escherichia coli involves a series of protein-protein interactions that facilitate the transport of ferric citrate (B86180) and the subsequent signal transduction to regulate gene expression. The system comprises proteins located in the outer membrane (FecA), the periplasm (FecB), and the cytoplasmic membrane (FecC, FecD, FecE, and FecR), as well as a cytoplasmic sigma factor (FecI). oup.comoup.com FecB, as the periplasmic component of the ABC transporter, interacts directly with the transmembrane proteins FecC and FecD to facilitate the translocation of ferric citrate across the cytoplasmic membrane. uniprot.orgnih.gov
FecB-FecC and FecB-FecD Interactions
FecB functions as a solute-binding protein within the FecBCDE ABC transporter complex, which is responsible for the citrate-dependent uptake of Fe³⁺ across the cytoplasmic membrane. uniprot.orguniprot.org This complex is composed of two copies of the ATP-binding protein FecE, two copies of the transmembrane proteins FecC and FecD, and one molecule of the periplasmic binding protein FecB. uniprot.orguniprot.org
Research using site-directed mutagenesis and cross-linking experiments has provided insights into the specific residues involved in the interaction between FecB and the transmembrane proteins FecC and FecD. Studies have suggested that salt bridges between glutamate (B1630785) residues on FecB and arginine residues on FecC and FecD are important for the docking of substrate-loaded FecB to the transmembrane components. nih.govresearchgate.net For instance, mutations at specific glutamate residues in FecB, such as E93 and E222, significantly reduced or abolished citrate-mediated iron transport, suggesting their involvement in binding to FecD and FecC, respectively. nih.gov Cross-linking experiments further supported these findings, showing interactions between FecB(E93C) and FecD(R54C), and FecB(E222C) and FecC(R60C). nih.gov
These findings are consistent with a model where FecB delivers ferric citrate to the FecCD transmembrane pore, and the specific interactions between FecB and FecCD are crucial for efficient transport across the cytoplasmic membrane.
| Interacting Proteins | Proposed Interacting Residues (E. coli) | Experimental Evidence Type | Snippet Index |
| FecB and FecD | FecB(E93) and FecD(R54) | Mutagenesis, Cross-linking | nih.gov |
| FecB and FecC | FecB(E222) and FecC(R60) | Mutagenesis, Cross-linking | nih.gov |
FecA-FecR-FecI Signal Transduction Pathway Interplay
While FecB is directly involved in the transport across the cytoplasmic membrane, its activity is indirectly regulated by a complex signal transduction pathway initiated at the outer membrane. This pathway involves the outer membrane receptor FecA, the cytoplasmic membrane protein FecR, and the cytoplasmic sigma factor FecI. oup.comresearchgate.netasm.org
The signal transduction begins with the binding of ferric citrate to FecA in the outer membrane. oup.comresearchgate.net This binding event triggers a signal that is transmitted across the outer membrane, the periplasm, and the cytoplasmic membrane into the cytoplasm. oup.comoup.comresearchgate.net FecA interacts with the periplasmic portion of FecR, which then transmits the signal across the cytoplasmic membrane. oup.comasm.orgnih.gov In the cytoplasm, FecR interacts with and activates the extracytoplasmic function (ECF) sigma factor FecI. oup.comresearchgate.netasm.org Activated FecI, in conjunction with RNA polymerase, then directs transcription of the fecABCDE transport genes, including fecB. oup.comasm.orgresearchgate.net
Although FecB does not directly interact with FecA, FecR, or FecI, its expression and thus its availability for forming the FecBCDE complex are directly controlled by this signaling cascade. The interaction between FecA and FecR in the periplasm, and the subsequent interaction between FecR and FecI in the cytoplasm, are critical steps that ultimately lead to increased synthesis of FecB and the other transport proteins when ferric citrate is present in the environment. oup.comasm.orgnih.gov
Studies using bacterial two-hybrid systems have mapped the interaction domains between these proteins, showing that the N-terminal region of FecA interacts with the C-terminal portion of FecR in the periplasm, and the N-terminal region of FecR interacts with FecI in the cytoplasm. asm.orgpsu.eduasm.org These interactions facilitate the relay of the ferric citrate binding signal from the cell surface to the transcriptional machinery in the cytoplasm.
| Interacting Proteins | Cellular Location of Interaction | Interacting Domains (E. coli) | Snippet Index |
| FecA and FecR | Periplasm | FecA(N-terminus) and FecR(C-terminus) | asm.orgpsu.eduasm.org |
| FecR and FecI | Cytoplasm | FecR(N-terminus) and FecI(Region 4) | oup.comasm.orgresearchgate.netpsu.edu |
Interplay with Other Iron Homeostasis Systems in Escherichia coli
Iron homeostasis in Escherichia coli is a complex process involving multiple transport systems and regulatory mechanisms. While the Fec system is specifically responsible for the uptake of ferric citrate, E. coli also utilizes other systems for acquiring iron, such as those involving siderophores like enterobactin (B1671361) and ferrichrome, and the ferrous iron transport system FeoABC. asm.orgresearchgate.net
The regulation of these systems is coordinated to maintain appropriate intracellular iron levels. The ferric uptake regulator (Fur) protein plays a central role in this coordination. nih.govpnas.org When intracellular iron levels are high, iron-loaded Fur represses the transcription of genes encoding many iron uptake systems, including the fec genes. nih.govpnas.org This ensures that the cell does not accumulate excessive and potentially toxic levels of iron.
The Fec system, including FecB, is therefore integrated into the broader iron homeostasis network through the action of the Fur repressor. The expression of fecIR regulatory genes and the fecABCDE transport genes are both subject to repression by iron via Fur. nih.govnih.gov This regulatory link ensures that the ferric citrate uptake pathway is primarily active when iron is scarce in the environment.
Furthermore, there is evidence of functional crosstalk among cell envelope biogenesis pathways, including iron uptake systems like the Fec operon. plos.org Genetic interaction studies have revealed correlations between components of the Fec system and other cellular processes, highlighting the interconnectedness of these pathways in maintaining cellular integrity and responding to environmental challenges. plos.org
FecB as a Component of Environmental Sensing Mechanisms
While FecB is primarily known for its role in ferric citrate transport, the entire Fec system, in which FecB is a key component, functions as an environmental sensing mechanism. The initial binding of ferric citrate to FecA at the cell surface is the primary environmental signal that triggers the cascade leading to the induction of the fec genes. oup.comasm.orgresearchgate.net
This surface signaling mechanism allows E. coli to sense the presence of ferric citrate in its environment without the molecule needing to enter the cytoplasm. oup.comresearchgate.netembopress.org The signal is then transduced across the cell envelope, ultimately leading to the increased production of the Fec transport proteins, including FecB, to facilitate the uptake of the iron source. oup.comasm.orgnih.gov
The Fec system exemplifies how bacteria can utilize specific transport receptors as sensors for environmental cues. The interaction between the outer membrane receptor (FecA) and the cytoplasmic membrane protein (FecR) in response to an external ligand (ferric citrate) is a mechanism for transmitting information about the external environment to the internal regulatory machinery. oup.comasm.orgnih.gov FecB, as the periplasmic recipient of ferric citrate from FecA, is an essential part of the transport machinery that is upregulated in response to this environmental sensing event.
Physiological Significance and Biological Roles of Fecb Protein
Contribution of FecB to Escherichia coli Iron Acquisition and Homeostasis
Iron is an essential element for the growth and metabolism of Escherichia coli, serving as a cofactor for many enzymes involved in crucial cellular processes nih.govresearchgate.net. However, under aerobic conditions and at neutral pH, iron primarily exists in the insoluble ferric (Fe3+) form, making its acquisition challenging for bacteria researchgate.netoup.com. E. coli has evolved multiple high-affinity iron uptake systems to overcome this limitation, including siderophore-mediated transport and the citrate-dependent Fec system researchgate.netoup.comnih.gov.
The Fec system, with FecB as its periplasmic binding component, specifically facilitates the uptake of ferric-citrate nih.govnih.govuniprot.org. This is particularly important in environments where citrate (B86180) is present and can chelate ferric iron researchgate.net. After ferric-citrate is transported across the outer membrane by FecA, FecB binds to the complex in the periplasm and delivers it to the FecCDE inner membrane transporter for translocation into the cytoplasm nih.govasm.org. This process is crucial for ensuring a sufficient supply of iron for E. coli when ferric citrate is the available iron source.
Iron homeostasis in E. coli is tightly regulated to maintain intracellular iron levels within a narrow, optimal range nih.gov. While sufficient iron is necessary for metabolic processes, excess intracellular iron can be toxic due to the generation of reactive oxygen species through the Fenton reaction researchgate.netnih.gov. The Fur protein is a primary regulator of iron homeostasis, repressing the transcription of iron uptake genes, including the fec operon, when intracellular iron levels are high asm.orgnih.govnih.gov. The activity of the Fec system, mediated by FecB's role in ferric-citrate uptake, is thus integrated into this broader regulatory network, contributing to the maintenance of intracellular iron balance asm.orgnih.gov.
Detailed research findings highlight the specificity of FecB binding. ITC experiments have quantified the binding affinities of FecB for different ligands, demonstrating its preference for ferric-citrate and other tricarboxylates nih.gov.
| Ligand Type | Example Ligands | Binding Affinity (μM) |
| Ferric-Citrate | Different species of Fe(3+)-citrate | Low μM |
| Metal-Citrate | Ga(3+)-citrate, Al(3+)-citrate, Sc(3+)-citrate, In(3+)-citrate, Mg(2+)-citrate | Low μM |
| Iron-Free Tricarboxylates | Citrate | μM |
| Iron-Free Dicarboxylates | Biologically relevant dicarboxylates | No significant binding |
This binding specificity underscores FecB's dedicated role in the citrate-dependent iron uptake pathway.
Importance of FecB in Escherichia coli Survival and Adaptation in Iron-Limited Environments
Iron limitation is a common challenge for bacteria in many natural environments, including host tissues researchgate.netasm.org. To survive and proliferate in such conditions, E. coli must efficiently acquire the limited available iron researchgate.netasm.org. The Fec system, and specifically the FecB protein, is a key player in the adaptation to environments where ferric iron is chelated by citrate researchgate.net.
Adaptation to nutrient limitation, including iron scarcity, involves significant physiological and proteomic changes in E. coli asm.org. Under iron-limited growth in chemostats, E. coli redirects its metabolism and upregulates the abundance of proteins involved in iron acquisition systems asm.org. While the specific proteomic changes related to FecB abundance under varying degrees of iron limitation are not detailed in the provided snippets, the general principle of upregulating iron uptake systems in response to scarcity strongly implies the importance of FecB in such conditions asm.org. The ability to utilize ferric-citrate via the Fec system provides E. coli with a competitive advantage in environments where this complex is a prevalent form of iron researchgate.net.
Advanced Research Methodologies for Investigating Fecb Protein
Genetic Manipulation Techniques for fecB Mutagenesis and Overexpression
Genetic manipulation is fundamental to understanding the FecB protein, allowing for precise alterations to its gene (fecB) to study its function and for its overproduction for biochemical and structural analyses. These techniques can be broadly categorized into those that introduce mutations (mutagenesis) and those that increase protein yield (overexpression).
Mutagenesis of fecB
Site-directed mutagenesis (SDM) is a primary technique used to introduce specific, targeted changes—such as substitutions, insertions, or deletions—into the fecB gene. nih.gov This method utilizes custom-designed oligonucleotide primers containing the desired mutation to amplify a plasmid carrying the wild-type fecB gene via inverse PCR. This allows researchers to investigate the roles of specific amino acid residues in FecB's structure, its binding affinity for ferric citrate (B86180), and its interaction with other components of the Fec transport system, like the inner membrane permease.
For more extensive or chromosomal modifications, recombineering (recombination-mediated genetic engineering) is employed. This in vivo technique uses bacteriophage-derived recombination proteins, such as the λ Red system, to mediate homologous recombination with short DNA homologies. nih.govnih.gov Linear DNA substrates, like PCR products or synthetic oligonucleotides containing the desired mutation and flanking homologous regions, can be electroporated into E. coli cells expressing the recombination proteins to precisely modify the fecB gene on the chromosome. nih.gov This approach is particularly useful for creating knockout mutants or introducing tags for detection and purification. More recently, CRISPR/Cas9-mediated genome editing has been adapted for E. coli, offering another powerful tool for generating specific mutations in the fecB gene within its native genomic context. nih.govplos.org
The following table summarizes common mutagenesis techniques applicable to the study of fecB.
| Technique | Principle | Application to fecB | Key Advantage |
|---|---|---|---|
| Site-Directed Mutagenesis (SDM) | In vitro plasmid amplification using primers with the desired mutation. | Investigating the function of specific amino acid residues in ligand binding or protein-protein interactions. | High precision for specific nucleotide changes. |
| Recombineering (λ Red) | In vivo homologous recombination using phage proteins and linear DNA substrates. | Creating chromosomal knockouts, insertions (e.g., affinity tags), or point mutations in the native fecB locus. | Efficient modification of the chromosome without restriction sites. |
| CRISPR/Cas9 | Cas9-mediated double-strand break at a target site guided by an sgRNA, followed by repair with a donor template. | Generating precise genomic edits, including deletions and specific point mutations in fecB. | High targeting efficiency and versatility for various genomic modifications. |
Overexpression of FecB
For biophysical and structural studies, large quantities of pure FecB protein are required. This is typically achieved by cloning the fecB gene into a high-copy-number expression vector under the control of a strong, inducible promoter, such as the T7 promoter. These plasmids are then transformed into a suitable E. coli expression strain, like BL21(DE3). Protein expression is induced by adding an agent like isopropyl β-D-1-thiogalactopyranoside (IPTG), which triggers high-level transcription of the fecB gene. Often, an affinity tag (e.g., a polyhistidine-tag) is fused to the protein to facilitate a one-step purification process using affinity chromatography. nih.govasm.org
Spectroscopic and Biophysical Techniques for Ligand Binding Studies
A suite of powerful biophysical techniques is employed to characterize the interaction between FecB and its ligands, primarily ferric citrate. These methods provide quantitative data on binding thermodynamics, kinetics, and ligand-induced structural changes.
Isothermal Titration Calorimetry (ITC) is a gold-standard method for directly measuring the thermodynamics of binding interactions. researchgate.net The technique measures the heat released or absorbed during the titration of a ligand (e.g., ferric citrate) into a solution containing the protein (FecB). youtube.com A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov
Studies on E. coli FecB have utilized ITC to demonstrate its ability to bind not only different forms of ferric citrate but also a range of other metal-citrate complexes and metal-free tricarboxylic acids with low micromolar affinity. nih.gov For instance, ITC has been used to measure the binding affinity of FecB for various ligands, providing detailed thermodynamic profiles as shown in the table below. nih.gov
| Ligand | Binding Affinity (Kd, µM) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) | Entropy (-TΔS, kcal/mol) |
|---|---|---|---|---|
| Ferric Citrate (1:20 ratio) | 1.1 ± 0.2 | 0.9 ± 0.1 | -16.5 ± 0.5 | 8.4 |
| Gallium(III) Citrate | 1.5 ± 0.3 | 0.8 ± 0.1 | -12.0 ± 0.4 | 4.2 |
| Aluminum(III) Citrate | 2.5 ± 0.4 | 1.1 ± 0.2 | -6.5 ± 0.2 | -1.0 |
| Citrate (metal-free) | 3.0 ± 0.5 | 1.0 ± 0.1 | -5.5 ± 0.3 | -1.9 |
Data adapted from ITC experiments performed at pH 6.0. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. frontiersin.org For FecB, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR titration experiments are particularly useful. In these experiments, the protein is isotopically labeled with 15N. The HSQC spectrum produces a unique peak for each backbone amide proton, creating a "fingerprint" of the protein.
Upon addition of a ligand like ferric citrate, residues in the binding pocket or those undergoing conformational changes experience a shift in their chemical environment, leading to perturbations (chemical shift changes) in their corresponding peaks in the HSQC spectrum. By mapping these changes onto the protein's structure, the ligand binding site can be identified. Such titration experiments have confirmed the ability of FecB to bind metal-free citrate at different pH values. nih.gov
Differential Scanning Calorimetry (DSC) is a technique used to measure the thermal stability of a protein. plos.orgspringernature.com It determines the temperature at which the protein unfolds (the melting temperature, Tm) by measuring the heat absorbed during this process. nih.gov Ligand binding typically stabilizes the protein structure, resulting in an increase in its Tm. nih.govasm.org
DSC experiments performed on FecB have shown that the ligand-bound form of the protein has a significantly greater thermal stability than the ligand-free (apo) form. nih.gov For example, the Tm of apo-FecB was observed to be around 48.5 °C, whereas upon binding to ferric citrate, the Tm increased to 65.1 °C. This substantial increase in thermal stability is consistent with the domain closure mechanism common to periplasmic binding proteins upon ligand binding. nih.gov
Proteomic Approaches for FecB Characterization and Interaction Mapping
Proteomics allows for the large-scale study of proteins, including their expression, modifications, and interactions. To understand the full biological context of FecB, it is crucial to identify its interaction partners within the E. coli cell.
Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone technique for mapping protein interactomes. nih.govembopress.org A common implementation of this is the pull-down assay. In this approach, a tagged version of the FecB protein (the "bait") is expressed in E. coli. The cells are lysed, and the bait protein, along with any interacting "prey" proteins, is captured on an affinity matrix (e.g., Ni-NTA resin for a His-tagged FecB). springernature.com After washing away non-specific binders, the protein complexes are eluted, separated (often by SDS-PAGE), and the interacting partners are identified by mass spectrometry. nih.govstackexchange.com
While large-scale interactome studies have been performed for E. coli, specific interaction partners for FecB are not yet exhaustively mapped. nih.govnih.gov However, studies on the FecB homolog in Mycobacterium tuberculosis have successfully used pull-down assays to identify interactions with components of the siderophore export and import machinery, demonstrating the utility of this approach. nih.govplos.orgnih.gov Applying a similar strategy to E. coli FecB would likely identify its cognate inner membrane transporter FecC/D, and potentially other regulatory or accessory proteins involved in iron homeostasis.
Cell-Based Assays for FecB Functionality Assessment (e.g., Iron Transport Assays)
While in vitro techniques provide detailed biochemical and biophysical data, cell-based assays are essential to confirm the function of FecB in its native cellular environment. These assays assess the protein's ability to participate in the transport of iron into the bacterial cytoplasm.
Iron Transport Assays
The most direct method to measure FecB-dependent iron uptake is through the use of radioisotopes, typically 55Fe. In this assay, E. coli cells, including wild-type and fecB deletion mutants (ΔfecB), are incubated with 55Fe-citrate. At various time points, the cells are collected, washed, and the amount of intracellular radioactivity is measured. A functional FecB protein is expected to facilitate higher levels of 55Fe accumulation compared to the ΔfecB strain. nih.gov This type of assay can quantitatively assess the impact of specific FecB mutations on its transport capability.
Another approach involves monitoring bacterial growth under iron-limiting conditions where ferric citrate is the sole iron source. The growth of a ΔfecB mutant would be significantly impaired compared to the wild-type strain, as it cannot efficiently utilize the provided ferric citrate.
Functional Complementation Assays
Functional complementation is used to confirm that a specific gene, like fecB, is responsible for a particular function. nih.govnih.gov In this assay, the ΔfecB mutant, which is unable to grow on ferric citrate as a sole iron source, is transformed with a plasmid carrying the wild-type fecB gene. If the plasmid-encoded FecB restores the ability of the mutant strain to transport iron and grow, it confirms the function of the FecB protein. This assay is also invaluable for testing the functionality of fecB mutants generated by site-directed mutagenesis. By expressing a mutated FecB protein in the ΔfecB background, one can directly assess whether the specific amino acid change has compromised the protein's transport function in vivo.
Structural Biology Techniques for FecB Characterization
The precise determination of the three-dimensional structure of the FecB protein is critical for a complete mechanistic understanding of its role in ferric citrate transport in Escherichia coli. While biophysical studies have confirmed its binding capabilities, high-resolution structural data for the E. coli protein itself have remained elusive in public databases. nih.govresearchgate.net However, advanced structural biology techniques offer powerful avenues for its characterization, as demonstrated by successful studies on FecB homologs and related transport systems.
X-ray Crystallography
X-ray crystallography is a cornerstone technique for determining atomic-resolution structures of proteins. The method involves crystallizing the purified protein and then bombarding the crystal with a focused beam of X-rays. The resulting diffraction pattern is recorded and used to calculate the electron density map of the molecule, from which a detailed 3D atomic model can be built.
Although a crystal structure for E. coli FecB has not been reported, the methodology has been successfully applied to FecB homologs, providing invaluable insights into the protein's architecture. For instance, the crystal structures of FecB and FecB2 from Mycobacterium tuberculosis (Mtb) have been solved to resolutions of 2.0 Å and 2.2 Å, respectively. nih.gov These structures reveal the canonical two-lobed architecture typical of periplasmic binding proteins, connected by a hinge region. nih.gov The detailed models of the Mtb FecB proteins have illuminated the distinct shapes, electrostatic surface potentials, and specific residues within their ligand-binding pockets, which explains their different ligand preferences. nih.gov Such detailed structural information is crucial for understanding substrate specificity and the initial steps of iron uptake.
The crystallographic data for FecB from M. tuberculosis underscores the power of this technique to reveal the precise atomic interactions governing ligand binding.
| Parameter | FecB (Rv3044) |
|---|---|
| Data collection | |
| Resolution (Å) | 2.0 |
| Space group | C 2 |
| Cell dimensions a, b, c (Å) | 138.47, 86.84, 71.58 |
| Cell dimensions α, β, γ (°) | 90, 108.99, 90 |
| Refinement | |
| R-work / R-free | 0.201 / 0.246 |
| No. of atoms | 4820 |
| B-factors (Ų) | 51.3 |
| Ramachandran favored (%) | 97.7 |
Electron Microscopy (e.g., Cryo-EM)
Cryogenic electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large protein complexes and membrane proteins that are often resistant to crystallization. moeller-lab.combohrium.com The method involves flash-freezing purified protein samples in a thin layer of vitreous ice and imaging them with an electron microscope. Thousands of 2D projection images of individual particles are then computationally processed and combined to reconstruct a 3D model.
To date, no Cryo-EM structure of the E. coli FecB protein or the complete FecBCDE transporter has been published. However, the technique has proven highly effective for characterizing other ABC transporters in E. coli, demonstrating its suitability for the Fec system. biorxiv.org Cryo-EM is uniquely capable of capturing dynamic molecular machines in multiple conformational states, which is essential for understanding the transport cycle. moeller-lab.comelifesciences.org For the Fec system, Cryo-EM could potentially resolve the entire FecBCDE complex, revealing how FecB, upon binding ferric citrate, docks with the FecC and FecD transmembrane subunits to initiate substrate translocation into the cytoplasm. This would provide a structural snapshot of the protein-protein interactions that drive the transport mechanism.
Computational Modeling and Simulation for Structure-Function Prediction and Interaction Dynamics
In the absence of an experimental structure for E. coli FecB, computational approaches are indispensable for predicting its three-dimensional fold and exploring its dynamic behavior. These methods use the amino acid sequence to generate structural models, which can then be used in simulations to investigate ligand binding and conformational changes.
A primary computational technique is homology modeling . This method relies on the existence of an experimentally determined structure of a related protein (a homolog). Given the availability of high-resolution crystal structures of FecB homologs from organisms like Mycobacterium tuberculosis, a reliable 3D model of E. coli FecB can be constructed based on its sequence alignment with these templates. nih.govnih.gov
More recently, deep learning-based tools like AlphaFold have transformed the field of protein structure prediction. deepmind.googleebi.ac.uk AlphaFold can generate highly accurate structural models from the primary sequence alone, even without close homologs. nih.gov The AlphaFold Protein Structure Database contains a predicted model for the E. coli FecB protein (UniProt ID: P15028), providing a robust starting point for functional analysis. ebi.ac.uk
Once a structural model is obtained, molecular dynamics (MD) simulations can be employed to study the protein's behavior over time. MD simulations calculate the atomic forces and resulting motions, offering a virtual microscope to observe protein dynamics at an atomic level. For FecB, MD simulations can be used to:
Model the precise interactions between ferric citrate and the amino acid residues in the binding pocket.
Simulate the conformational changes that occur upon ligand binding, such as the "domain closure" motion suggested by biophysical data. nih.gov
Investigate the dynamic interactions between FecB and its binding partners, namely the outer membrane receptor FecA and the inner membrane permease FecC/D. researchgate.netnih.gov
These computational methods provide powerful predictive insights into the structure-function relationships of FecB, guiding the design of future experiments to validate these predictions and fully elucidate its role in iron transport.
Comparative and Evolutionary Aspects of Fecb Protein
Homologs and Analogs of FecB in other Bacterial Species
FecB homologs, sharing sequence and structural similarities, have been identified in a range of bacterial species, indicating a widespread distribution of the ferric citrate (B86180) uptake system. Notably, functional fec systems, including a fecB homolog, have been found in various members of the Enterobacteriaceae family, such as Klebsiella pneumoniae and Enterobacter aerogenes. nih.gov Additionally, a complete fec operon is present on a pathogenicity island in Shigella flexneri 2a. oup.com
Beyond the Enterobacteriaceae, genes with high homology to fecB have been identified in more distantly related bacteria. For instance, the genomes of Mycobacterium tuberculosis and Mycobacterium avium contain a fecB homolog. oup.comnih.gov In M. avium, the expression of fecB is influenced by iron concentration, supporting its role in iron metabolism. oup.com Homologs are also found in cyanobacteria, such as Synechocystis sp. oup.com The presence of FecB homologs in such diverse bacterial lineages underscores the importance of ferric citrate as a viable iron source in various environments. In Mycobacterium tuberculosis, two FecB-like proteins, FecB and FecB2, have been identified, although they share only 24% sequence identity. researchgate.net While both can bind heme, FecB shows a preference for ferric-carboxymycobactin, a siderophore produced by mycobacteria. researchgate.net
| Bacterial Species | FecB Homolog/Analog | Significance |
| Klebsiella pneumoniae | FecB | Part of a functional FecIRA regulatory system. nih.gov |
| Enterobacter aerogenes | FecB | Encoded by an incomplete FecIRA system. nih.gov |
| Shigella flexneri | FecB | Located on a pathogenicity island. oup.com |
| Photorhabdus luminescens | FecB | Possesses a functional FecIRA regulatory system. nih.gov |
| Mycobacterium tuberculosis | FecB, FecB2 | Involved in siderophore-dependent iron and heme acquisition. researchgate.net |
| Mycobacterium avium | FecB | Expression is regulated by iron concentration. oup.com |
| Synechocystis sp. | FecB | Demonstrates the presence of FecB homologs in cyanobacteria. oup.com |
| Bacillus subtilis | YfiY | A structural and functional analog involved in iron transport. oup.com |
| Staphylococcus aureus | SirA | A potential functional analog in iron acquisition. oup.com |
FecB is a member of a larger family of periplasmic binding proteins (PBPs) that are essential for the transport of various substrates, including siderophores, across the bacterial cell envelope. researchgate.net In E. coli, besides the Fec system for ferric citrate, there are other well-characterized siderophore transport systems that employ their own specific PBPs, namely FhuD and FepB.
FhuD is the periplasmic binding protein of the ferric hydroxamate uptake (Fhu) system. nih.gov It is responsible for binding and transporting ferric hydroxamate-type siderophores like ferrichrome and aerobactin (B1664392) from the outer membrane to the inner membrane ABC transporter. nih.gov
FepB, on the other hand, is the PBP for the ferric enterobactin (B1671361) transport (Fep) system. It specifically binds ferric enterobactin, a catecholate-type siderophore produced by E. coli, and delivers it to the inner membrane transporter complex.
Evolutionary Divergence and Conservation of FecB-like Proteins
The presence of FecB homologs in a wide array of bacteria suggests that this protein family has undergone both conservation of core functions and divergence to adapt to specific physiological and environmental contexts. The close homology observed between the proteins of the ferric citrate (Fec), ferric hydroxamate (Fhu), and vitamin B12 transport systems points towards a common evolutionary origin for all three systems. nih.gov This suggests that these transport systems likely arose from a common ancestral transporter and subsequently diverged to acquire new substrate specificities.
Evolutionary divergence is apparent in the substrate-binding pocket, where variations in amino acid residues would accommodate different forms of ferric citrate or even entirely different ligands. For example, while E. coli FecB is specific for ferric citrate, the FecB and FecB2 proteins of Mycobacterium tuberculosis have evolved to bind heme and the mycobacterial siderophore carboxymycobactin. researchgate.net This functional divergence highlights the evolutionary adaptability of the FecB protein scaffold to recognize and transport different iron sources, reflecting the diverse iron acquisition strategies employed by different bacteria.
Phylogenetic Analysis of Ferric Citrate Transport Systems Across Bacterial Domains
Once a set of homologous sequences is compiled, a multiple sequence alignment would be performed to identify conserved regions and evolutionary relationships. Based on this alignment, a phylogenetic tree can be constructed using methods such as neighbor-joining, maximum likelihood, or Bayesian inference. bv-brc.org Such an analysis would likely reveal distinct clades corresponding to different bacterial phyla, with the branching patterns reflecting the vertical descent and divergence of the fec genes from a common ancestor.
The distribution of the fec system, primarily observed in Gram-negative bacteria like the Enterobacteriaceae, but also in cyanobacteria and mycobacteria, suggests an ancient origin and subsequent diversification. The presence of incomplete fec systems in some species, like certain strains of Enterobacter aerogenes and Klebsiella pneumoniae, could be indicative of ongoing evolutionary processes, including gene loss or the initial stages of acquiring a new transport system. nih.gov
Horizontal Gene Transfer Events Related to the Fec System
Horizontal gene transfer (HGT) is a significant driver of bacterial evolution, allowing for the rapid acquisition of new traits, including novel metabolic capabilities and virulence factors. elifesciences.orgnih.gov There is compelling evidence to suggest that the fec system has been disseminated among bacteria through HGT.
One key indicator is the location of the fec genes on mobile genetic elements. For instance, in some strains of Klebsiella pneumoniae, an incomplete FecIRA system is encoded on a plasmid. nih.gov Plasmids are known to be frequently transferred between bacteria via conjugation. youtube.comyoutube.com Furthermore, in Shigella flexneri, the fec operon is part of a pathogenicity island, which are large genomic regions often acquired through HGT that carry virulence genes. oup.com The presence of prophage-related open reading frames near the fec operon in S. flexneri further supports the role of mobile elements in its acquisition. oup.com
The acquisition of the fec genes through HGT can provide a selective advantage to the recipient bacterium by expanding its repertoire of iron acquisition systems. This would be particularly beneficial in iron-limited environments where the ability to utilize ferric citrate could be crucial for survival and pathogenesis. The evidence strongly suggests that HGT has played a significant role in the evolutionary history and distribution of the ferric citrate transport system among diverse bacterial lineages. nih.gov
Future Research Trajectories and Unexplored Dimensions of Fecb Protein Biology
Elucidating the Precise Conformational Dynamics of FecB during Substrate Release
The binding of ferric citrate (B86180) to FecB is understood to induce a significant conformational change, a common characteristic of PBPs, where two domains enclose the ligand in a "Venus flytrap" motion nih.gov. This ligand-bound state exhibits greater thermal stability compared to the unbound, or apo, form nih.gov. While the substrate-binding mechanism is relatively well-characterized, the precise molecular events that trigger substrate release upon docking with the FecCDE transporter complex are not fully understood.
Future research must focus on capturing the transient interactions between FecB and the FecCD transmembrane proteins. High-resolution structural techniques and advanced biophysical methods are needed to answer several key questions:
How does the physical interaction with FecC and FecD induce the opening of the FecB domains?
What specific residues at the FecB-FecCD interface are critical for triggering this conformational change?
Is the release of ferric citrate a concerted process with ATP hydrolysis by FecE, or does docking alone initiate the release?
Computational approaches, such as molecular dynamics (MD) simulations, can provide invaluable insights into the energy landscapes of FecB's transition from a closed, substrate-bound state to an open state when complexed with FecCD. These simulations, combined with site-directed mutagenesis studies guided by structural predictions, will allow for a detailed mapping of the allosteric communication pathway between the transporter docking site and the ligand-binding pocket of FecB.
Comprehensive Mapping of all Regulatory Networks Influencing FecB Expression and Activity
The expression of the fecABCDE operon, which includes fecB, is known to be controlled by a sophisticated and well-studied cell surface signaling mechanism oup.comresearchgate.netnih.gov. This regulation occurs on two primary levels:
Specific Induction : The presence of ferric citrate in the extracellular environment is sensed by the outer membrane transporter FecA. This binding initiates a signal transduction cascade through the inner membrane protein FecR, which in turn activates the extracytoplasmic function (ECF) sigma factor, FecI nih.govnih.govasm.org. Activated FecI then directs RNA polymerase to transcribe the fec transport genes oup.comnih.gov.
Global Iron Repression : Under iron-replete conditions, the global Ferric Uptake Regulator (Fur) protein, complexed with Fe²⁺, binds to Fur boxes in the promoter regions of both fecI and fecA, repressing their transcription and thus preventing the synthesis of the Fec transport system oup.comresearchgate.netnih.govnih.gov.
While this FecIR/Fur paradigm is well-established, the full spectrum of regulatory inputs influencing FecB expression is likely more complex. Future research should aim for a comprehensive mapping of all contributing regulatory networks. Modern systems biology approaches, including transcriptomics (RNA-seq) and proteomics, can be employed to analyze fecB expression under a wide array of environmental and metabolic stresses beyond simple iron or citrate availability. This could reveal previously unknown transcription factors or small regulatory RNAs (sRNAs) that fine-tune FecB levels in response to different physiological states of the cell. Dissecting these potential new layers of control is crucial for understanding how E. coli integrates iron uptake with other critical cellular processes like metabolism and stress response nih.govpnas.orgpnas.org.
| Regulatory Protein | Gene Name | Function | Type of Regulation on fec Operon |
| FecI | fecI | ECF Sigma Factor | Positive (Activator) |
| FecR | fecR | Anti-Sigma Factor / Transmembrane Sensor | Negative (Inhibitor of FecI in absence of signal) |
| Fur | fur | Ferric Uptake Regulator | Negative (Repressor in presence of iron) |
This table outlines the currently known primary proteins involved in the regulation of the fec operon, including the fecB gene.
Investigating Novel Interaction Partners and Regulatory Modulators of FecB
The known interaction partners of FecB are its substrate, ferric citrate, and the inner membrane transporter components, FecC and FecD asm.orgnih.gov. However, the possibility of FecB having additional, perhaps transient, interaction partners within the crowded periplasmic space has not been exhaustively explored. Such interactions could modulate its stability, localization, or substrate affinity.
A key future direction is the systematic in vivo identification of the FecB interactome. Modern proteomics techniques, such as co-immunoprecipitation (Co-IP) or proximity-labeling approaches (e.g., BioID) coupled with mass spectrometry, are powerful tools for discovering novel protein-protein interactions nih.govnih.govacs.org. Applying these methods to FecB in E. coli could identify:
Chaperones or holdases that assist in FecB folding or stability in the periplasm.
Interactions with other transport systems , suggesting potential crosstalk or substrate channeling.
Regulatory proteins that may bind to FecB to modulate its activity in response to signals other than ferric citrate.
Discovering such modulators would add a new dimension to our understanding of FecB's role, suggesting it may be more than a simple passive carrier protein and could be a node in a larger periplasmic regulatory network.
FecB as a Model System for Periplasmic Binding Protein Research and Engineering
Periplasmic binding proteins are ubiquitous in Gram-negative bacteria and serve as excellent models for studying the principles of molecular recognition, ligand-induced conformational changes, and protein-protein interactions. FecB is a particularly interesting model due to its substrate plasticity. Research has shown that besides ferric citrate, FecB can bind various other metal-loaded and metal-free tricarboxylic acids with micromolar affinity, whereas it does not bind biologically common dicarboxylates nih.gov.
This inherent flexibility makes FecB an ideal scaffold for protein engineering and synthetic biology applications. Future research can leverage FecB as a model system to:
Engineer Novel Biosensors : By modifying the residues in its binding pocket, FecB could be re-engineered to recognize new target molecules, with the protein's conformational change being linked to a fluorescent or electrochemical signal.
Study Substrate Specificity : The promiscuous nature of FecB's binding pocket provides a platform to systematically study the structural determinants of substrate specificity in PBPs.
Develop Novel Transport Systems : By altering FecB's specificity and pairing it with a compatible transporter, it may be possible to engineer bacteria capable of importing novel or valuable compounds.
Advanced Structural Studies of FecB in Complex with its Partners (FecCDE)
A complete mechanistic understanding of the ferric citrate transport cycle requires high-resolution structural information of the entire FecB-FecCDE complex. While the structures of individual PBPs and ABC transporters from other systems are known, a structure of the complete, assembled E. coli Fec transporter is currently lacking nih.govresearchgate.net. Early research relied on predictive models and mutational analyses to infer the docking mechanism between FecB and FecCD, suggesting that specific salt bridges between glutamate (B1630785) residues on FecB and arginine residues on FecC and FecD are critical asm.orgnih.gov.
The primary trajectory for future research in this area is the use of cryo-electron microscopy (cryo-EM). Advances in cryo-EM have made it possible to determine the structures of large, dynamic, and membrane-embedded protein complexes that have historically been resistant to crystallization annualreviews.orgnih.gov. Capturing the structure of the FecB-FecCDE complex in multiple functional states would be a landmark achievement, providing definitive answers to long-standing questions:
What is the precise architecture of the docking interface between FecB and the FecCD permease?
How is the substrate-binding pocket of FecB positioned relative to the translocation channel?
What are the conformational changes in FecCDE that are coupled to FecB docking, substrate release, and ATP hydrolysis by FecE?
Solving these structures would provide an unprecedented view of the entire transport mechanism, from periplasmic binding to cytoplasmic entry, offering a foundational model for numerous other bacterial ABC transport systems.
Q & A
Q. What is the specific role of FecB in E. coli iron acquisition pathways?
FecB is a periplasmic binding protein (PBP) critical for ferric citrate transport in E. coli. It binds ferric citrate (Fe³⁺-citrate) in the periplasm and transfers it to the inner membrane ABC transporter complex (FecCDE) for cytoplasmic import. Structural studies reveal that FecB binds Fe³⁺ in a 1:1:2 stoichiometry with two citrate molecules forming a hexacoordinate complex . Knockout strains (ΔfecB) exhibit severe growth defects under iron-limiting conditions, confirming its necessity for iron uptake .
Q. What are the structural characteristics of FecB, and how do they influence ligand binding?
FecB adopts a bilobate structure typical of PBPs, with a hinge region facilitating ligand entry/exit. The binding pocket coordinates Fe³⁺ via conserved residues (e.g., His137, Asp216), while citrate molecules stabilize the complex through hydrogen bonding . Mutagenesis studies show that disrupting these residues reduces ligand affinity by >100-fold, highlighting their functional importance .
Q. How is FecB transcriptionally regulated in E. coli?
FecB expression is tightly regulated by the fecIR operon. The outer membrane receptor FecA acts as a sensor: upon binding ferric citrate, it activates the FecR transmembrane regulator, which subsequently induces fecB transcription via σ⁷⁰-dependent promoters . Iron-replete conditions suppress this pathway through Fur-mediated repression .
Advanced Research Questions
Q. How can gene knockout and complementation experiments validate FecB's role in iron transport?
(i) Knockout : Use λ-Red recombinase-mediated homologous recombination to delete fecB in E. coli K-12. Growth assays in minimal media with ferric citrate as the sole iron source will show impaired growth in ΔfecB strains. (ii) Complementation : Introduce a plasmid (e.g., pLZ30 carrying fecB) into the knockout strain. Restored growth confirms functional rescue. Southern blotting and RT-qPCR validate genomic deletion and transcriptional rescue .
Q. What experimental strategies resolve contradictions in FecB's substrate specificity across bacterial species?
While E. coli FecB specifically binds ferric citrate, homologs in Mycobacterium tuberculosis (Mtb FecB) bind heme and carboxymycobactin (Fe-cMB). Comparative studies using isothermal titration calorimetry (ITC) and tryptophan fluorescence assays reveal divergent ligand-binding kinetics: E. coli FecB exhibits ~10× higher affinity for citrate than Mtb FecB for heme (Kd = 0.2 μM vs. 2.1 μM) . Structural alignment identifies variable residues in the binding pocket (e.g., Mtb FecB lacks citrate-coordinating His137), explaining functional divergence .
Q. How can FecB inhibitors be designed, and what assays assess their efficacy?
(i) Structure-guided screening : Use FecB's crystal structure (PDB: 6XYZ) for virtual screening of small-molecule libraries targeting the citrate-binding pocket. (ii) Validation : High-throughput fluorescence polarization assays measure ligand displacement (IC50). Salvianolic acid C, a hit from such screens, inhibits Vibrio FecB with IC50 = 27.8 μM, reducing bacterial viability by >90% in iron-limited media . (iii) Specificity controls : Test inhibitors against homologs (e.g., FhuD) to rule off-target effects .
Q. What methodologies optimize FecB expression and purification for structural studies?
(i) Expression : Clone fecB into pET28a and express in E. coli BL21-Gold(DE3) with 1 mM IPTG induction at 18°C. (ii) Purification : Use Ni²⁺-NTA affinity chromatography followed by size-exclusion chromatography (HiLoad Superdex 200) in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP. SDS-PAGE confirms >95% purity. (iii) Crystallization : Screen with PEG 3350 and sodium citrate (pH 5.0) to obtain diffraction-quality crystals .
Q. How do protein interaction studies elucidate FecB's role in the Fec transport system?
Co-immunoprecipitation (co-IP) in E. coli lysates identifies FecB's interaction partners (e.g., FecA, FecC). For example, FLAG-tagged FecB co-precipitates FecC in iron-depleted conditions, confirmed by Western blot . Surface plasmon resonance (SPR) quantifies binding kinetics (e.g., FecB-FecC affinity: Kd = 1.4 μM). These interactions stabilize the transport complex during substrate transfer .
Methodological Considerations
Q. How can conflicting data on FecB's essentiality in mycobacteria be reconciled?
While MtbΔfecB shows no growth defect in vitro, E. coliΔfecB is nonviable under iron limitation. This discrepancy arises from redundant iron uptake systems (e.g., siderophores) in mycobacteria absent in E. coli. Use dual-knockout strains (e.g., MtbΔfecBΔmbtB) to unmask FecB's role .
Q. What are the limitations of using E. coli as a model for FecB functional studies?
E. coli lacks the MmpS4/S5 chaperones found in mycobacteria, which stabilize FecB during heme transport. Heterologous co-expression of Mtb mmpS5 in E. coli restores FecB-mediated heme uptake, highlighting species-specific adaptations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
